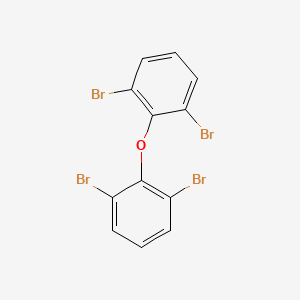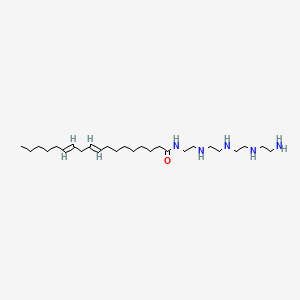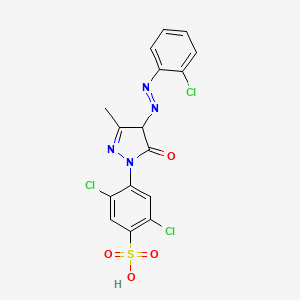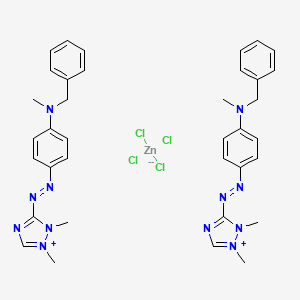
Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)- is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer properties. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets .
Preparation Methods
The synthesis of Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)- typically involves multi-step reactions starting from readily available starting materialsThe reaction conditions often involve the use of solvents like acetonitrile and methanol, and the reactions are typically carried out under reflux conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Due to its ability to inhibit CDK2, it is being explored as a therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)- involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. This selective targeting of tumor cells makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)- can be compared with other pyrazolo[3,4-d]pyrimidine derivatives such as:
4-amino-1H-pyrazolo[3,4-d]pyrimidine: Another compound with similar anticancer properties but different substituents on the pyrazolo[3,4-d]pyrimidine core.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A derivative with a different ring system that also exhibits CDK2 inhibitory activity.
The uniqueness of Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)- lies in its specific substitution pattern, which contributes to its potent biological activity and selectivity towards CDK2 .
Properties
CAS No. |
134896-40-5 |
|---|---|
Molecular Formula |
C14H14N6OS |
Molecular Weight |
314.37 g/mol |
IUPAC Name |
2-(4-amino-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl)sulfanylpropanamide |
InChI |
InChI=1S/C14H14N6OS/c1-8(12(16)21)22-14-18-11(15)10-7-17-20(13(10)19-14)9-5-3-2-4-6-9/h2-8H,1H3,(H2,16,21)(H2,15,18,19) |
InChI Key |
LCRKMFXRXUTCIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)SC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


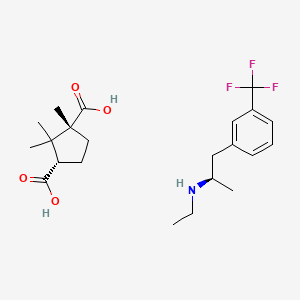

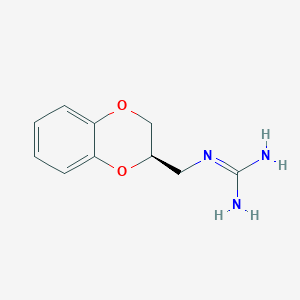
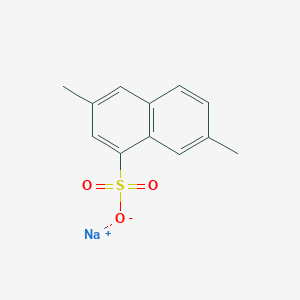
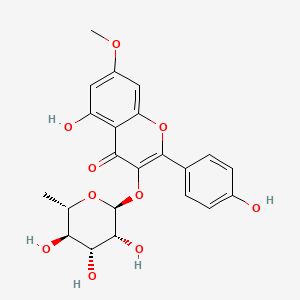
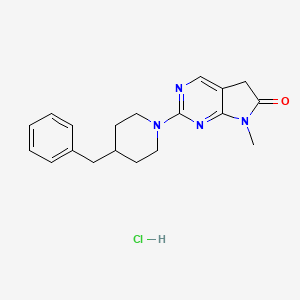
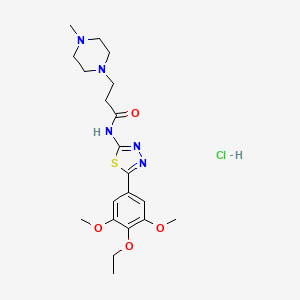
![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12715562.png)
